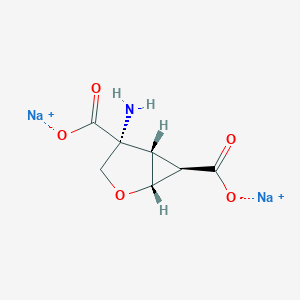
LY 379268 disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium salt of LY 379268, a highly selective group II mGlu receptor agonist.
Applications De Recherche Scientifique
Anode Material for Rechargeable Sodium Ion Batteries
LY 379268 disodium salt has been explored for use as an anode material in rechargeable sodium-ion batteries. Research indicates promising features like an average operation voltage of approximately 1.2 V and a reversible capacity of around 265 mA h g^-1. It also demonstrates a long cycle life (up to 300 cycles) and high rate capability, making it a viable option for battery technology (Zhu et al., 2015).
Sodium Ion Battery Electrode Material
Another study has investigated croconic acid disodium salt (a variation of this compound) as an anode material in sodium-ion batteries. This study highlights the potential of this compound in enhancing the capacity and stability of sodium-ion batteries, with an emphasis on addressing issues like fast capacity decay during charge/discharge cycles (Luo et al., 2014).
In Organic Na-Salt Batteries
Disodium pyromellitic diimidate, a novel organic Na-salt, has been presented as a potential electrode material in rechargeable Na-ion batteries. Despite a steady capacity decrease during cycling, this material still demonstrates a competitive performance compared to other organic Na-battery materials (Renault et al., 2014).
Biomarker in Human Brain Glioma
This compound, specifically L-2-Hydroxyglutaric acid disodium salt, has been effectively detected in real human brain glioma using terahertz time-domain spectroscopy (THz-TDS). This is particularly significant for the diagnosis and treatment of glioma, showcasing the potential of this compound in medical diagnostics (Peng et al., 2018).
Luminescent Properties in Coordination Polymers
Disodium salt of 4,4′-oxy-bis-benzoic acid, closely related to this compound, has been used to synthesize lanthanide-containing coordination polymers. These polymers exhibit tunable luminescent properties under UV irradiation, which could be beneficial for various applications in materials science and photovoltaics (Luo et al., 2013).
Photovoltaic Performance in Dye-Sensitized Solar Cells
Ruthenium complexes based on disodium salt derivatives similar to LY 379268 have been synthesized for use in dye-sensitized solar cells (DSSCs). These complexes, when applied to ZnO nanorod electrodes, demonstrate considerable efficiency in solar energy conversion, highlighting the potential of such salts in renewable energy applications (Ocakoglu et al., 2012).
Sodium Storage in Organic Sodium-Ion Batteries
Disodium pyridine-2,5-dicarboxylate, a compound similar to this compound, has been studied as a potential anode for organic sodium-ion batteries. It shows high reversible capacity and excellent cyclability, making it a promising material for energy storage solutions (Padhy et al., 2018).
Propriétés
Formule moléculaire |
C7H7NNa2O5 |
|---|---|
Poids moléculaire |
231.11 |
Nom IUPAC |
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO5.2Na/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10;;/h2-4H,1,8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-,4+,7+;;/m1../s1 |
SMILES |
C1C(C2C(C2O1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |
Synonymes |
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




